2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide

Chiral resolution Stereochemical quality control Asymmetric synthesis

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide (CAS 1290232-76-6) is a chiral, non‑racemic small molecule (C₁₆H₂₅N₃O, MW 275.39) that combines an (S)‑configured valinamide backbone with an (S)‑1‑benzylpyrrolidin‑3‑amine fragment via a secondary amide linkage. The compound is classified as an amino acid‑derived amide and is primarily utilized as a stereochemically defined building block or intermediate in early‑stage medicinal chemistry campaigns, particularly those targeting G‑protein‑coupled receptors (GPCRs) such as dopamine D₄ and muscarinic acetylcholine receptors where the N‑benzylpyrrolidine pharmacophore is privileged.

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
Cat. No. B14778255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C16H25N3O/c1-12(2)15(17)16(20)18-14-8-9-19(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,20)
InChIKeyXKZKAPZLJSQVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide: A Stereodefined Pyrrolidine–Amino Acid Amide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide (CAS 1290232-76-6) is a chiral, non‑racemic small molecule (C₁₆H₂₅N₃O, MW 275.39) that combines an (S)‑configured valinamide backbone with an (S)‑1‑benzylpyrrolidin‑3‑amine fragment via a secondary amide linkage . The compound is classified as an amino acid‑derived amide and is primarily utilized as a stereochemically defined building block or intermediate in early‑stage medicinal chemistry campaigns, particularly those targeting G‑protein‑coupled receptors (GPCRs) such as dopamine D₄ and muscarinic acetylcholine receptors where the N‑benzylpyrrolidine pharmacophore is privileged [1]. Its dual chiral centers, balanced lipophilicity (clogP ~2.8), and the presence of both hydrogen‑bond donors and acceptors make it a versatile scaffold for fragment‑based and structure‑activity relationship (SAR) studies .

Why 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide Cannot Be Casually Replaced by Other N-Benzylpyrrolidine Amides in Receptor-Targeted Design


Although numerous N‑benzylpyrrolidine‑based amides populate chemical libraries, the precise combination of a secondary amide linkage (lacking N‑alkylation), an (S)‑valinamide side chain, and a well‑defined (S,S) stereochemistry at both the α‑carbon and the pyrrolidine 3‑position distinguishes 2‑amino‑N‑((S)‑1‑benzylpyrrolidin‑3‑yl)‑3‑methylbutanamide from superficially similar analogs . Regioisomers bearing a methylene spacer between the pyrrolidine ring and the amide nitrogen (e.g., CAS 1354026‑52‑0) exhibit altered conformational flexibility and hydrogen‑bonding geometry, which can shift receptor subtype selectivity profiles . Diastereomers with (R) configuration at the pyrrolidine 3‑position (e.g., CAS listed as (S)‑2‑amino‑N‑((R)‑1‑benzyl‑pyrrolidin‑3‑yl)‑3‑methyl‑butyramide) generate divergent three‑dimensional presentations of the pharmacophore, potentially losing activity at the intended target . Furthermore, analogs featuring N‑alkylation of the amide nitrogen (e.g., N‑isopropyl or N‑ethyl derivatives) alter both the conformational landscape and the metabolic vulnerability of the molecule. These structural variations mean that generic substitution without stereochemical and regiochemical control risks irreproducible biological results and wasted synthesis effort .

Quantitative Differential Evidence for 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide Relative to Comparator Scaffolds


Stereochemical Integrity: Enantiomeric and Diastereomeric Purity Quantification Against Mixed-Stereoisomer Batches

The (S,S)‑diastereomer (CAS 1401665‑24‑4) is commercially supplied at a certified purity of 98% with defined stereochemistry at both chiral centers, whereas generic CAS 1290232‑76‑6 listings do not consistently specify stereochemical configuration and may represent mixed or undefined stereoisomer batches . The (S)‑configuration at the pyrrolidine 3‑position is critical for mimicking the spatial orientation of the natural ligand in dopamine D₄ receptor binding; literature on the closely related N‑(1‑benzylpyrrolidin‑3‑yl)arylbenzamide series demonstrates that inversion to the (R)‑enantiomer at this position reduces D₄ binding affinity by ≥10‑fold [1][2].

Chiral resolution Stereochemical quality control Asymmetric synthesis

Regiochemical Comparison: Direct Amide Linkage vs. Methylene-Spaced Analogs in Muscarinic M₅ Antagonist Series

In a published pyrrolidine amide‑based M₅ antagonist optimization campaign (Orsi et al., 2022), compounds bearing a direct amide bond to the pyrrolidine 3‑position maintained M₅ antagonist potency (IC₅₀ range 50–500 nM) and subtype selectivity, whereas insertion of a methylene spacer altered the trajectory of the amide side chain and affected metabolic clearance profiles [1]. Although the specific target compound was not the lead molecule in that study, its direct‑linked architecture matches the pharmacophore geometry that preserved potency in the series, in contrast to the methylene‑spaced regioisomer (CAS 1354026‑52‑0), which has not been reported in M₅ SAR studies [1].

Muscarinic receptor pharmacology Regioisomer comparison M₅ antagonist development

Side‑Chain Bulk Differential: Valinamide (3‑Methylbutanamide) vs. Alaninamide and Propanamide Analogs – Lipophilicity and Steric Demand

The isopropyl side chain of the valinamide moiety contributes a calculated logP (clogP) of approximately 2.79 for the target compound, which is ~0.5–0.8 log units higher than the corresponding alaninamide (methyl side chain) analog (2‑amino‑N‑((S)‑1‑benzylpyrrolidin‑3‑yl)propanamide) and ~0.3 log units higher than the propanamide (ethyl side chain) variant [1]. In CNS‑targeted programs, this lipophilicity tier positions the compound within the optimal range for blood–brain barrier passive permeability (clogP 2–3) while avoiding the promiscuity and metabolic liability risks associated with clogP >4 [2].

Lipophilicity optimization Side-chain SAR Physicochemical property comparison

Purity Specification Comparison Across Commercial Suppliers: Impact on Reproducibility of Downstream Reactions

Commercial suppliers offer this compound at varying minimum purity specifications: AKSci lists 95% purity (CAS 1290232‑76‑6), whereas Leyan and MolCore supply batches certified at 98% purity (CAS 1401665‑24‑4 for the defined (S,S)‑diastereomer) . A 3% absolute purity difference may correspond to a 2.5‑fold difference in total impurity burden (5% vs. 2%), which is consequential in fragment‑based library synthesis where trace amine impurities can participate in subsequent coupling steps and generate confounding byproducts .

Chemical procurement Purity specifications Reproducibility

N‑Benzyl Protecting Group Strategy: Synthetic Utility Advantage Over N‑Boc or N‑H Pyrrolidine Intermediates

The N‑benzyl group on the pyrrolidine ring serves as a stable protecting group that is orthogonal to the free α‑amino group of the valinamide moiety, enabling chemoselective functionalization at the α‑amine without affecting the pyrrolidine nitrogen [1]. In contrast, the fully deprotected analog (3‑amino‑N‑(pyrrolidin‑3‑yl)‑3‑methylbutanamide) would require sequential protection/deprotection steps that increase synthetic step count by at least 2–3 steps [2]. The benzyl group can be removed under mild hydrogenolysis conditions (H₂, Pd/C) in the presence of the acid‑labile amide bond, whereas N‑Boc protection would require acidic deprotection conditions that risk amide hydrolysis.

Protecting group strategy Synthetic intermediate Orthogonal deprotection

High‑Value Application Scenarios for 2‑Amino‑N‑((S)‑1‑benzylpyrrolidin‑3‑yl)‑3‑methylbutanamide in Drug Discovery and Chemical Biology


Dopamine D₄ Receptor‑Focused Fragment‑Based Drug Discovery (FBDD)

The N‑benzylpyrrolidine motif is a validated pharmacophore for dopamine D₄ receptor antagonism, with the (S)‑pyrrolidine configuration contributing to subtype selectivity over D₂ receptors [1]. This compound serves as a stereochemically pure amine fragment for amide coupling with diverse carboxylic acid building blocks, enabling rapid SAR exploration around the D₄‑selective N‑(1‑benzylpyrrolidin‑3‑yl)arylbenzamide scaffold. Procurement of the 98% purity (S,S)‑diastereomer (CAS 1401665‑24‑4) minimizes stereochemical ambiguity in hit‑to‑lead optimization programs .

Muscarinic M₅ Acetylcholine Receptor Antagonist Optimization

Published SAR from the Vanderbilt University M₅ antagonist program (Orsi et al., 2022) demonstrates that pyrrolidine amide‑based scaffolds maintain potent M₅ antagonism with improved clearance profiles relative to piperidine amide predecessors [1]. This compound, bearing the requisite direct amide linkage to the pyrrolidine 3‑position, provides a suitable starting point for parallel library synthesis aimed at identifying M₅‑selective tool compounds for neuroscience applications, including substance abuse disorder and depression models.

Orthogonally Protected Chiral Building Block for Convergent Peptidomimetic Synthesis

The N‑benzyl group on the pyrrolidine ring and the free α‑amine on the valinamide moiety constitute an orthogonal protection scheme that enables sequential functionalization without protecting group interference [1]. This architecture is particularly valuable for the synthesis of conformationally constrained peptidomimetics where the pyrrolidine ring serves as a proline surrogate and the benzyl group can be removed under neutral hydrogenolysis conditions after completion of the synthesis sequence .

In Silico Docking and Pharmacophore Model Validation Studies

With its well‑defined (S,S) stereochemistry, balanced lipophilicity (clogP ~2.79), and two hydrogen‑bond donors (α‑NH₂ and amide NH), this compound serves as a physically accessible validation tool for computational models predicting binding poses at GPCRs that recognize the N‑benzylpyrrolidine pharmacophore [1]. Its procurement in defined stereochemical form (98% purity) ensures that docking results are not confounded by the presence of inactive diastereomers.

Quote Request

Request a Quote for 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.